N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide
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Description
“N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide” involves the reaction of a nitrile with hydroxylamine . The reaction mixture is heated under reflux for 5 hours. After removal of all volatiles under reduced pressure, the crude product is used without further purification .Scientific Research Applications
Green Synthesis
N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is an intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) highlighted the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetimidamide to produce N-(3-amino-4-methoxyphenyl)acetimidamide, with a high selectivity and good stability, demonstrating an environmentally friendly green synthesis approach Zhang Qun-feng, 2008.
Antitumor Agents
The compound has been explored for its potential in antitumor applications. Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, finding compounds with potent antiproliferative properties against MCF-7 breast cancer cells. These compounds disrupted microtubular structures, causing G2/M arrest and apoptosis, suggesting a mechanism of action that could be relevant for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide derivatives Greene et al., 2016.
Metabolic Studies
Diao et al. (2013) conducted a study on 3-n-butylphthalide (NBP), a drug used for treating cerebral ischemic stroke, which involves metabolites related to N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide. Their work on the simultaneous quantitation of NBP and its major metabolites in human plasma by LC-MS/MS contributes to understanding the safety and efficacy of related compounds Diao et al., 2013.
Synthesis of N-Heterocycles
Research by de Figueiredo et al. (2006) on the cyclization of amino alcohols to substituted azetidines and other N-heterocycles, which can be relevant for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide derivatives, shows the potential for synthesizing drug-like molecules. This method avoids toxic reagents and tolerates a variety of functional groups, highlighting a versatile synthetic approach de Figueiredo et al., 2006.
Antiviral Properties
Carcelli et al. (2018) studied the antiviral activity of 2-hydroxy-3-methoxyphenyl acylhydrazones against various viruses. Their research indicates the potential of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide derivatives in antiviral applications, particularly noting the correlation between metal coordination abilities and biological activity Carcelli et al., 2018.
properties
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIHEYWYAMPRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.